molecular formula C22H15N5O2 B12412578 Vegfr-2-IN-23

Vegfr-2-IN-23

Cat. No.: B12412578
M. Wt: 381.4 g/mol
InChI Key: HKSGWKJRWMNWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vegfr-2-IN-23 is a compound that targets the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and vasculogenesis. This receptor is a key mediator in the formation of new blood vessels, making it a significant target for cancer therapy and other diseases involving abnormal blood vessel growth .

Preparation Methods

Chemical Reactions Analysis

Vegfr-2-IN-23 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the quinoxaline core or the attached functional groups .

Scientific Research Applications

Vegfr-2-IN-23 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of angiogenesis and vasculogenesis. In biology, it helps in understanding the role of VEGFR-2 in cell signaling and vascular development. In medicine, this compound is being investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit blood vessel formation in tumors . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting VEGFR-2 .

Mechanism of Action

Vegfr-2-IN-23 exerts its effects by binding to the VEGFR-2 receptor, preventing the binding of vascular endothelial growth factor (VEGF). This inhibition blocks the dimerization and autophosphorylation of the receptor, which are essential steps in the activation of downstream signaling pathways. The key pathways affected include the PLCγ-PKC, TSAd-Src-PI3K-Akt, SHB-FAK-paxillin, and NCK-p38-MAPKAPK2/3 pathways. By inhibiting these pathways, this compound effectively reduces endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H15N5O2

Molecular Weight

381.4 g/mol

IUPAC Name

2-hydrazinyl-6-naphthalen-2-yl-4-(4-nitrophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C22H15N5O2/c23-13-20-19(15-7-9-18(10-8-15)27(28)29)12-21(25-22(20)26-24)17-6-5-14-3-1-2-4-16(14)11-17/h1-12H,24H2,(H,25,26)

InChI Key

HKSGWKJRWMNWAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC(=C(C(=C3)C4=CC=C(C=C4)[N+](=O)[O-])C#N)NN

Origin of Product

United States

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